4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Overview
Description
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid pinacol ester group, which makes it a valuable reagent for forming carbon-carbon bonds under mild conditions .
Biochemical Analysis
Biochemical Properties
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is particularly known for its interaction with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. Additionally, it can interact with other biomolecules such as nucleophiles and electrophiles, facilitating various biochemical transformations .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms reversible covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but may undergo hydrolysis over extended periods. This degradation can lead to a gradual decrease in its inhibitory activity and overall efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s interaction with cofactors and other metabolic enzymes can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid pinacol ester moiety. A common synthetic route includes the following steps:
Protection of the Amine Group: The phenylaminomethyl group is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Boronic Acid Pinacol Ester: The protected amine is then reacted with a boronic acid derivative, such as phenylboronic acid, in the presence of pinacol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Acids: Formed through hydrolysis of the pinacol ester group.
Scientific Research Applications
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Drug Development: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex drug molecules.
Material Science: Used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the N-Boc-phenylaminomethyl group.
4-(N-Boc-amino)phenylboronic Acid: Similar but does not contain the pinacol ester group.
Uniqueness
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is unique due to its dual functionality, combining the reactivity of both the boronic acid pinacol ester and the protected amine group. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules .
Properties
IUPAC Name |
tert-butyl N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO4/c1-22(2,3)28-21(27)26(20-11-9-8-10-12-20)17-18-13-15-19(16-14-18)25-29-23(4,5)24(6,7)30-25/h8-16H,17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCLTCJXOKINJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674697 | |
Record name | tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-71-7 | |
Record name | tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Phenyl-BOC-aminomethyl)phenyl] boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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